molecular formula C27H25N3 B2862988 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-33-9

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2862988
CAS No.: 901004-33-9
M. Wt: 391.518
InChI Key: RAORZBGJCZZGSY-UHFFFAOYSA-N
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Description

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinolines and pyrazoles. These heterocyclic aromatic compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with additional methyl and dimethylphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other groups can be introduced or replaced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrazoloquinoline derivatives.

Scientific Research Applications

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced toxicity.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient red phosphorescent properties.

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)iridium(III): Known for its use in OLEDs due to its high quantum efficiency.

    Hydrazine-coupled pyrazoles: These compounds share similar pharmacological activities, such as antileishmanial and antimalarial effects.

Uniqueness

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of a pyrazole and quinoline ring system, along with its specific substitution pattern. This unique structure contributes to its diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAORZBGJCZZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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